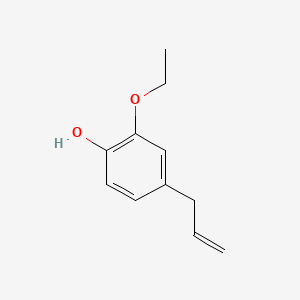

2-Ethoxy-4-prop-2-enylphenol

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C11H14O2 |

|---|---|

Poids moléculaire |

178.23 g/mol |

Nom IUPAC |

2-ethoxy-4-prop-2-enylphenol |

InChI |

InChI=1S/C11H14O2/c1-3-5-9-6-7-10(12)11(8-9)13-4-2/h3,6-8,12H,1,4-5H2,2H3 |

Clé InChI |

LEXYYUGWWDAGQB-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=CC(=C1)CC=C)O |

SMILES canonique |

CCOC1=C(C=CC(=C1)CC=C)O |

Origine du produit |

United States |

Synthetic Methodologies and Reaction Pathways of 2 Ethoxy 4 Prop 2 Enylphenol

Direct Synthetic Approaches to 2-Ethoxy-4-prop-2-enylphenol

Direct synthesis provides a concise route to this compound, emphasizing the careful selection of starting materials and optimization of reaction parameters to maximize yield and purity.

Precursor Compound Selection and Reagent Systems

The primary precursors for the direct synthesis of this compound are typically 2-ethoxyphenol (B1204887) and an allylating agent. The synthesis of the 2-ethoxyphenol precursor itself often starts from catechol, which is alkylated using diethyl sulfate (B86663) in a suitable solvent like toluene. tdcommons.org This reaction yields 2-ethoxyphenol, which then serves as the key intermediate. tdcommons.org

The subsequent step is the allylation of 2-ethoxyphenol. This is a nucleophilic aromatic substitution where the phenoxide ion of 2-ethoxyphenol, formed in an alkaline medium, attacks an allyl halide. Allyl chloride or allyl bromide are common allylating agents for this purpose. The reaction is typically carried out in the presence of a base such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃).

| Precursor | Reagent System | Product |

| Catechol | Diethyl sulfate, Toluene, aq. NaOH | 2-Ethoxyphenol |

| 2-Ethoxyphenol | Allyl chloride, Ethanol (B145695), aq. NaOH | This compound |

| 4-Ethoxyphenol (B1293792) | Allyl bromide, Acetone, K₂CO₃ | Allyl 4-ethoxyphenyl ether |

Optimization of Reaction Conditions and Yield Enhancements

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include temperature, reaction time, and the choice of solvent and base.

For the initial synthesis of 2-ethoxyphenol from catechol, the reaction is often heated to reflux to ensure complete reaction. tdcommons.org Subsequent purification steps, including extraction and distillation, are employed to achieve high purity of the intermediate. tdcommons.org

In the allylation of 2-ethoxyphenol, the temperature is a critical factor. The dropwise addition of allyl chloride is typically performed at a controlled temperature range of 60–70°C over several hours. The use of phase transfer catalysts can sometimes enhance the reaction rate and yield by facilitating the transfer of the phenoxide ion to the organic phase. After the reaction, extraction with a suitable organic solvent like dichloromethane, followed by drying and concentration, yields the final product.

Derivatization Strategies for this compound from Related Phenolic Precursors

An alternative to direct synthesis is the derivatization of structurally related phenolic compounds. This often involves multi-step processes including conversion from guaiacol (B22219) or eugenol (B1671780) analogues, etherification, and isomerization reactions.

Conversion from Allylic Guaiacol Analogues and Eugenol Derivatives

Eugenol (4-allyl-2-methoxyphenol) is a readily available natural product that serves as a common starting material for the synthesis of various derivatives, including those that can be converted to this compound. nih.govresearchgate.netmdpi.com The structural similarity between eugenol and the target compound makes it an attractive precursor. The conversion typically involves the etherification of the hydroxyl group of eugenol or its derivatives, followed by other modifications. nih.govresearchgate.net For instance, eugenol can be reacted with various electrophiles to introduce different functional groups. researchgate.netacs.org

Etherification and Alkylation Reactions

Etherification is a key reaction in the synthesis of this compound, particularly when starting from a precursor that does not already possess the ethoxy group. organic-chemistry.org The Williamson ether synthesis is a classic method for forming ethers, involving the reaction of an alkoxide with a primary alkyl halide. In this context, a dihydroxybenzene derivative could be selectively alkylated to introduce the ethoxy group.

The alkylation of phenols can be achieved using various reagents and conditions. d-nb.info For example, the O-alkylation of phenols with agents like chloroacetic acid can be facilitated by microwave (MW) and ultrasound (US) technologies to improve reaction times and yields. mdpi.com The choice of base, such as potassium carbonate, is important, especially for substrates with sensitive functional groups. mdpi.com

A notable method for synthesizing allyl phenyl ethers is the Claisen rearrangement. This involves the thermal rearrangement of an allyl aryl ether. For the synthesis of this compound, this would entail the synthesis of an allyl 4-ethoxyphenyl ether, which is then heated to induce rearrangement. The initial ether is formed by reacting 4-ethoxyphenol with allyl bromide in the presence of a base like potassium carbonate.

Isomerization Reactions of Propenyl Side Chains

The position of the double bond in the side chain is a critical feature of this compound. Isomerization reactions are often employed to convert an allyl group (prop-2-enyl) to a propenyl group (prop-1-enyl). This transformation is particularly relevant when starting from eugenol, which has an allyl side chain. researchgate.netgoogle.com

The isomerization of the allylic double bond can be achieved using various catalysts, including bases and transition metal complexes. researchgate.netoup.com Heating eugenol with a strong base like potassium hydroxide can induce the migration of the double bond to form isoeugenol (B1672232) (2-methoxy-4-propenylphenol). researchgate.net Transition metal catalysts, such as those based on ruthenium or rhodium, are also highly effective for this isomerization and can often operate under milder conditions. google.comoup.comresearchgate.net For example, ruthenium complexes have been shown to quantitatively convert allyl aryl ethers to their 1-propenyl derivatives. researchgate.net The choice of catalyst and reaction conditions can also influence the stereoselectivity of the resulting propenyl group (i.e., the E/Z ratio). oup.comfigshare.com

| Reaction Type | Starting Material | Catalyst/Reagents | Product |

| Isomerization | Eugenol (4-allyl-2-methoxyphenol) | KOH, heat | Isoeugenol (2-methoxy-4-propenylphenol) |

| Isomerization | 2-Allylphenol | Ru(cod)(cot)/PEt₃ | (Z)-2-Propenylphenol |

| Isomerization | Allyl aryl ethers | [RuClH(CO)(PPh₃)₃] | 1-Propenyl aryl ethers |

Catalytic Systems in this compound Synthesis

The synthesis of this compound, also known as ethyl eugenol, often involves the ethylation of eugenol. This process can be facilitated by various catalytic systems, which are broadly categorized into homogeneous and heterogeneous catalysis.

Homogeneous Catalysis Applications

In homogeneous catalysis, the catalyst exists in the same phase as the reactants. A common method for the synthesis of eugenol ethers involves the use of a base catalyst in a liquid phase. For instance, the etherification of eugenol can be carried out using a liquid-liquid phase transfer catalyst. Another approach involves the use of a strong base like sodium hydroxide (NaOH) to deprotonate the phenolic hydroxyl group of eugenol, forming a phenoxide ion. aip.org This nucleophilic phenoxide then reacts with an ethylating agent. The use of tertiary amines, such as triethylamine, can also accelerate the conversion by reacting with byproducts. tdl.org

Microwave irradiation in the presence of a base in a polar solvent has also been explored for the O-alkylation of phenolic compounds. google.com

Heterogeneous Catalysis in Synthetic Pathways

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers advantages in terms of catalyst recovery and reuse. For the synthesis of eugenol ethyl ether, a solid base catalyst, KF/γ-Al2O3, prepared by wet impregnation, has been shown to be effective. mdpi.com The performance of this catalyst is influenced by factors such as the impregnation temperature, concentration of the active component (KF), and calcination temperature. mdpi.com

Studies have shown that a KF/γ-Al2O3 catalyst calcined at 450 °C provides the highest yield and selectivity for the desired product. mdpi.com The reusability of such solid catalysts is a key advantage, although a decrease in yield may be observed after several cycles. mdpi.com Other solid base catalysts, including K2CO3, KOH, and CH3COOK on a γ-Al2O3 support, have also been investigated, though they generally show lower performance and reusability compared to KF/γ-Al2O3. mdpi.com

Table 1: Comparison of Heterogeneous Catalysts for Eugenol Ethylation This interactive table summarizes the performance of different solid base catalysts in the synthesis of eugenol ethyl ether.

| Catalyst | Active Component | Support | Eugenol Conversion (%) | EEE Yield (%) | EEE Selectivity (%) | Reusability |

|---|---|---|---|---|---|---|

| KF/γ-Al2O3 | KF | γ-Al2O3 | 80.6 | 75.5 | 93.7 | Yield of 51.2% after 3 cycles |

| K2CO3/γ-Al2O3 | K2CO3 | γ-Al2O3 | Lower | Lower | Lower | Poor |

| KOH/γ-Al2O3 | KOH | γ-Al2O3 | Lower | Lower | Lower | Poor |

| CH3COOK/γ-Al2O3 | CH3COOK | γ-Al2O3 | Lower | Lower | Lower | Poor |

Data sourced from a study on the synthesis of eugenol ethyl ether using a KF/γ-Al2O3 catalyst. mdpi.com

Mechanistic Investigations of Formation Reactions

Understanding the reaction mechanism is crucial for optimizing the synthesis of this compound. This involves studying the reaction kinetics and identifying the key intermediates and transition states.

Reaction Mechanism Elucidation through Kinetic Studies

The synthesis of eugenol ethers often follows a nucleophilic substitution mechanism. In the presence of a base, eugenol is deprotonated to form the eugenolate anion. aip.org This anion then acts as a nucleophile, attacking the ethylating agent.

Kinetic studies on similar etherification reactions, such as the phase transfer catalyzed etherification of eugenol with allyl bromide, provide insights into the reaction mechanism. begellhouse.com The rate of reaction is influenced by the concentrations of the reactants, catalyst, and the nature of the solvent. For the synthesis of eugenol methyl ether using dimethyl carbonate, the reaction is proposed to proceed via a nucleophilic substitution reaction where the phenoxide ion attacks the methyl carbon of the dimethyl carbonate. google.com

Proposed Transition States and Intermediates

Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the transition states and intermediates in the O-alkylation of eugenol. aip.org In the methylation of eugenol with dimethyl sulfate in the presence of NaOH, a transition state is formed during the SN2 process. aip.org The formation of the eugenolate ion is a key intermediate step. aip.org

Computational and Theoretical Chemistry of 2 Ethoxy 4 Prop 2 Enylphenol

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to predicting the molecular properties of 2-ethoxy-4-prop-2-enylphenol. These methods, varying in their theoretical basis and computational cost, offer a powerful lens through which to examine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, widely applied to investigate the properties of phenolic compounds. DFT methods, which approximate the many-electron problem by focusing on the electron density, have been successfully used to analyze molecules structurally similar to this compound. For instance, calculations on related compounds are often performed using the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. turcmos.comymerdigital.com

The application of DFT allows for the determination of various molecular properties, including optimized geometries, vibrational frequencies, and electronic characteristics like molecular electrostatic potential (MESP) maps. ymerdigital.com These calculations are crucial for interpreting experimental data, such as FT-IR spectra, by providing a theoretical basis for the observed vibrational modes. ymerdigital.com The accuracy of DFT results is highly dependent on the chosen functional and basis set, making careful selection paramount for reliable predictions.

Hartree-Fock (HF) and Post-Hartree-Fock Calculations

The Hartree-Fock (HF) method, an ab-initio approach, provides a foundational level of theory for quantum chemical calculations by approximating the many-electron wavefunction as a single Slater determinant. While computationally less intensive than more advanced methods, HF often serves as a starting point for more accurate post-Hartree-Fock calculations. turcmos.com

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, systematically improve upon the HF approximation by incorporating electron correlation. These methods, while more computationally demanding, offer higher accuracy for properties like interaction energies and reaction barriers. Although specific post-Hartree-Fock calculations for this compound are not extensively documented in the provided context, their application to similar aromatic compounds is a standard practice for achieving high-precision theoretical data.

Basis Set Selection and Optimization Strategies

The choice of a basis set is a critical aspect of any quantum chemical calculation, as it defines the set of mathematical functions used to build the molecular orbitals. The selection of an appropriate basis set is a balance between desired accuracy and computational feasibility. stackexchange.com

For molecules like this compound, Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are commonly employed. turcmos.comymerdigital.com The inclusion of polarization functions (d,p) allows for anisotropy in the electron distribution, while diffuse functions (+) are important for describing weakly bound electrons and non-covalent interactions. gaussian.com Dunning's correlation-consistent basis sets, like cc-pVDZ and cc-pVTZ, offer a systematic way to approach the complete basis set limit. gaussian.com For specific properties, such as those dependent on the core electron description, specialized basis sets may be required to achieve accurate results. arxiv.org The Karlsruhe basis sets are also a popular choice for DFT calculations on gas-phase systems. stackexchange.com

Molecular Structure and Conformation Analysis

Understanding the three-dimensional arrangement of atoms in this compound and the energy associated with different conformations is crucial for explaining its chemical behavior and biological activity.

Geometry Optimization and Equilibrium Structures

Geometry optimization is a computational procedure used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing a stable conformation of the molecule. turcmos.com For this compound, this process would involve calculating the forces on each atom and iteratively adjusting their positions until the forces converge to zero.

DFT methods, particularly with hybrid functionals like B3LYP, are frequently used for geometry optimization. turcmos.comymerdigital.com The resulting equilibrium structure provides key geometric parameters such as bond lengths, bond angles, and dihedral angles. turcmos.com These theoretical parameters can be compared with experimental data, if available, to validate the computational model. For related molecules like eugenol (B1671780), DFT calculations have been used to determine the preferred conformations, which are often influenced by the orientation of the substituent groups relative to the phenyl ring. researchgate.net

Table 1: Theoretical Bond Lengths and Angles for a Related Phenylpropanoid (Eugenol) at the B3LYP/cc-pVTZ Level This table presents data for eugenol, a structurally similar compound, to illustrate typical results from geometry optimization calculations. Specific data for this compound would require dedicated calculations.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C-O (hydroxyl) | 1.37 Å |

| Bond Length | C-O (methoxy) | 1.38 Å |

| Bond Angle | C-C-O (hydroxyl) | 118.5° |

| Dihedral Angle | C-C-O-H | 180.0° |

Potential Energy Surface (PES) Scans

A Potential Energy Surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of one or more of its geometric parameters, such as a bond length, bond angle, or dihedral angle. uni-muenchen.deresearchgate.net This method is invaluable for identifying different conformers (rotational isomers) and the energy barriers that separate them. researchgate.net

For this compound, PES scans would be particularly useful for investigating the rotation around the single bonds connecting the ethoxy and propenyl groups to the phenyl ring. By systematically rotating these groups and calculating the energy at each step, a profile of the potential energy landscape can be generated. researchgate.net The minima on this surface correspond to stable conformers, while the maxima represent the transition states between them. This analysis helps to understand the molecule's flexibility and the relative populations of different conformers at a given temperature. Relaxed PES scans, where all other geometric parameters are optimized at each step of the scan, provide a more accurate representation of the conformational landscape. uni-muenchen.de

Table 2: Hypothetical Potential Energy Surface Scan Data for Rotation of the Ethoxy Group in this compound This table is a hypothetical representation to illustrate the output of a PES scan. The energy values are relative to the most stable conformer.

| Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0° | 2.5 | Eclipsed (Transition State) |

| 60° | 0.0 | Gauche (Stable Conformer) |

| 120° | 2.8 | Eclipsed (Transition State) |

| 180° | 0.5 | Anti (Stable Conformer) |

Electronic Structure Characterization

The electronic structure of a molecule governs its reactivity, stability, and physical properties. Computational chemistry provides powerful tools to investigate this structure through various analytical methods.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. researchgate.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its capacity to accept electrons (electrophilicity). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, a detailed FMO analysis would involve calculating the energies of the HOMO, LUMO, and the resulting energy gap. These calculations are typically performed using methods like Density Functional Theory (DFT). While some studies mention molecular orbital calculations for ethyleugenol in the context of its biological interactions, specific energy values for HOMO, LUMO, and the energy gap are not provided in the available literature.

Table 3.3.1: Frontier Molecular Orbital Parameters for this compound

| Parameter | Value |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactivity towards charged reactants. MEP maps use a color scale to denote different potential regions: red typically indicates areas of negative potential (electron-rich, attractive to electrophiles), blue signifies regions of positive potential (electron-poor, attractive to nucleophiles), and green represents neutral potential areas.

For this compound, an MEP map would reveal the most likely sites for electrophilic and nucleophilic attack. The oxygen atoms of the hydroxyl and ethoxy groups are expected to be regions of high negative potential (red), while the hydroxyl proton would exhibit a strong positive potential (blue). Theoretical studies on the related compound eugenol have confirmed such distributions. However, a specific MEP map and detailed potential values for this compound are not available in the surveyed literature.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule, corresponding to the classic Lewis structure representation. It examines charge transfer and conjugative interactions by analyzing the delocalization of electron density between occupied Lewis-type (donor) orbitals and unoccupied non-Lewis-type (acceptor) orbitals. The stabilization energy (E(2)) associated with these donor-acceptor interactions is calculated using second-order perturbation theory, quantifying the stability gained from hyperconjugation.

Table 3.3.3: Second-Order Perturbation Analysis of Fock Matrix for this compound

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|

Prediction of Spectroscopic Parameters (Theoretical)

Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structures.

Calculated Vibrational Frequencies (FT-IR)

Theoretical calculations of vibrational frequencies, typically using DFT methods, can predict the infrared (IR) spectrum of a molecule. The calculated frequencies correspond to specific vibrational modes, such as stretching, bending, and wagging of bonds. These predicted spectra are often scaled by a factor to better match experimental results, which are anharmonic in nature. Such calculations are crucial for assigning the bands observed in experimental FT-IR spectra.

A computational study on this compound would yield a list of vibrational frequencies and their corresponding modes, which could be compared with an experimental FT-IR spectrum. Studies on the closely related molecules eugenol and isoeugenol (B1672232) have successfully used this approach for vibrational assignment. However, a table of calculated vibrational frequencies for this compound is not present in the searched scientific literature.

Table 3.4.1: Theoretical Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|

Predicted Nuclear Magnetic Resonance (NMR) Chemical Shifts

Theoretical calculations can also predict Nuclear Magnetic Resonance (NMR) chemical shifts (δ). The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used for this purpose. These predictions for ¹H and ¹³C nuclei are highly sensitive to the molecular geometry and electronic environment. Comparing predicted NMR shifts with experimental data is a powerful method for structure elucidation and verification.

For this compound, a theoretical study would provide predicted ¹H and ¹³C NMR chemical shifts for each unique atom in the molecule. While predicted NMR spectra are available for some related phenolic compounds, specific data for this compound could not be located in the reviewed literature.

Table 3.4.2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|

Theoretical UV-Visible and Electronic Circular Dichroism (ECD) Spectra

Theoretical predictions of UV-Visible and Electronic Circular Dichroism (ECD) spectra are crucial for characterizing the electronic structure and stereochemistry of molecules. These spectra are governed by electronic transitions between molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is a powerful and widely used quantum chemical method for simulating these spectra with reasonable accuracy. researchgate.net The process involves first optimizing the ground-state geometry of the molecule and then calculating the vertical excitation energies and corresponding oscillator strengths (for UV-Vis) and rotatory strengths (for ECD). mdpi.comresearchgate.net

For a molecule like this compound, the UV-Vis spectrum is expected to show characteristic absorptions arising from π-π* transitions within the aromatic ring and the propenyl group. The substitution pattern on the benzene (B151609) ring, including the hydroxyl, ethoxy, and propenyl groups, influences the precise wavelengths (λmax) and intensities of these absorptions. TD-DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can predict these electronic transitions. researchgate.net

ECD spectroscopy is specific to chiral molecules. While this compound itself is not chiral, its derivatives or isomers could be. ECD spectra provide information about the absolute configuration of a molecule. encyclopedia.pub The sign and intensity of the Cotton effects in an ECD spectrum are highly sensitive to the molecule's three-dimensional structure. encyclopedia.pub If multiple conformations of a molecule exist, the final theoretical spectrum is a Boltzmann-weighted average of the spectra calculated for each significant conformer. encyclopedia.pub

Computational studies on the related compound isoeugenol (2-methoxy-4-(prop-1-en-1-yl)phenol) have utilized TD-DFT to compute its electronic transitions. researchgate.net Similar calculations for this compound would predict the electronic transitions responsible for its UV-Vis and ECD spectra.

Table 1: Representative Theoretical Spectral Data for a Phenylpropanoid Analogue (Note: This data is illustrative and based on typical results for related compounds like isoeugenol, as direct data for this compound is not available in the cited literature.)

| Parameter | Predicted Value | Associated Transition | Method |

| Max Wavelength (λmax) | ~280 nm | π → π* | TD-DFT/B3LYP |

| Oscillator Strength (f) | > 0.1 | HOMO → LUMO | TD-DFT/B3LYP |

| Rotatory Strength (R) | N/A (achiral) | - | TD-DFT/B3LYP |

Computational Studies on Reaction Energetics

Computational chemistry offers powerful tools to investigate the thermodynamics and kinetics of chemical reactions, providing data on reaction feasibility, pathways, and rates without the need for direct experimentation.

Theoretical Determination of Thermochemical Properties (e.g., Enthalpy, Entropy, Heat Capacity)

Thermochemical properties such as enthalpy (H), entropy (S), and heat capacity (C) are fundamental to understanding the stability and reactivity of a compound. Density Functional Theory (DFT) calculations are routinely used to compute these properties. The process begins with the geometry optimization of the molecule to find its lowest energy structure, followed by a frequency calculation. researchgate.net

From the vibrational frequencies, various thermodynamic functions can be derived using statistical mechanics. For instance, calculations on isoeugenol have been performed at the DFT/B3LYP/6-311G(d,p) level to determine its standard thermodynamic functions. researchgate.net These calculations provide values for zero-point vibrational energy (ZPVE), thermal energy corrections, and the total enthalpy and entropy of the molecule under standard conditions. Similar theoretical studies on eugenol and its derivatives have been conducted to evaluate their antioxidant properties, which are intrinsically linked to their thermochemistry. uchile.cl

Table 2: Calculated Thermochemical Properties for Isoeugenol (Analogue to this compound)

| Property | Value | Units |

| Zero-point vibrational energy (ZPVE) | 120.45 | kcal/mol |

| Enthalpy (H) | -576.22 | Hartrees |

| Entropy (S) | 100.25 | cal/mol·K |

| Heat Capacity (Cv) | 45.18 | cal/mol·K |

| Source: Data derived from studies on isoeugenol, a close structural analogue. researchgate.net |

Reaction Pathway Modeling and Activation Energy Calculations

Understanding the mechanism of a chemical reaction involves identifying the transition states (TS) that connect reactants to products. Computational modeling allows for the mapping of the potential energy surface of a reaction, locating the structures of intermediates and transition states, and calculating the activation energies (Ea) associated with each step. aip.orgncsu.edu

A relevant example is the computational study of the conversion of eugenol to methyleugenol, which proceeds via a nucleophilic substitution reaction. aip.org DFT calculations were used to model the reaction pathway, optimize the structures of the reactant (eugenolate ion), the transition state, and the product (methyleugenol), and calculate the associated energies. aip.org This type of analysis reveals the energy barriers that must be overcome for the reaction to proceed and helps elucidate the detailed mechanism.

Similarly, theoretical studies on the cleavage of ether bonds in lignin (B12514952) model compounds, which are structurally related to phenylpropanoids, use DFT to calculate activation energies for different reaction pathways. ncsu.edu This helps in understanding the degradation of complex biopolymers and designing efficient catalytic processes. For this compound, computational modeling could be applied to study its synthesis, oxidation, or polymerization reactions, providing key insights into the transition states and activation energies involved.

Table 3: Illustrative Reaction Energetics from a Computational Study of Eugenol Methylation

| Parameter | Description | Illustrative Value (kcal/mol) |

| ΔE | Overall Reaction Energy | -75 |

| Ea (forward) | Forward Activation Energy | +15 |

| E(TS) | Energy of Transition State | Relative to reactants |

| Source: Conceptual values based on the principles described in the computational study of eugenol methylation. aip.org |

Advanced Spectroscopic Characterization Methodologies for 2 Ethoxy 4 Prop 2 Enylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed. For 2-Ethoxy-4-prop-2-enylphenol, a complete assignment of all proton and carbon signals is essential for unambiguous identification.

As experimental spectral data for this compound is not widely available in peer-reviewed literature or public databases, the following analyses are based on established principles of NMR spectroscopy and predicted chemical shifts derived from analogous structures and computational models.

¹H NMR Spectral Analysis and Proton Assignment

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment in the molecule. The spectrum would feature signals from the ethoxy group, the allyl group, the aromatic ring, and the phenolic hydroxyl group. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).

The key proton signals can be assigned as follows:

Phenolic Hydroxyl (-OH): A broad singlet, typically appearing in the range of δ 5.0-6.0 ppm. The exact position and broadness can vary with solvent, concentration, and temperature due to hydrogen bonding.

Aromatic Protons (Ar-H): The three protons on the benzene (B151609) ring are expected to appear in the aromatic region (δ 6.5-7.0 ppm). They form a complex splitting pattern due to their coupling with each other. H-6, adjacent to the allyl group, would likely be a doublet. H-5, situated between the ethoxy and allyl groups, would appear as a doublet of doublets, and H-3, adjacent to the hydroxyl and ethoxy groups, would be a doublet.

Allyl Group (-CH₂-CH=CH₂): This group gives rise to three distinct signals. The internal methine proton (-CH=) appears as a complex multiplet around δ 5.9-6.1 ppm. The two terminal vinyl protons (=CH₂) are diastereotopic and show separate signals, typically multiplets, around δ 5.0-5.2 ppm. The methylene (B1212753) protons (-CH₂-) adjacent to the aromatic ring would produce a doublet around δ 3.3 ppm.

Ethoxy Group (-O-CH₂-CH₃): The ethoxy group protons are characterized by an ethyl pattern. The methylene protons (-OCH₂-) would appear as a quartet around δ 4.0-4.1 ppm due to coupling with the adjacent methyl protons. The terminal methyl protons (-CH₃) would be an upfield triplet at approximately δ 1.4 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -OH | 5.0 - 6.0 | br s |

| Ar-H (H-3) | ~6.8 | d |

| Ar-H (H-5) | ~6.7 | dd |

| Ar-H (H-6) | ~6.6 | d |

| -CH=CH₂ | 5.9 - 6.1 | m |

| -CH=CH₂ (trans) | ~5.1 | m |

| -CH=CH₂ (cis) | ~5.0 | m |

| Ar-CH₂- | ~3.3 | d |

| -O-CH₂-CH₃ | ~4.0 | q |

d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets, br s = broad singlet

¹³C NMR Spectral Analysis and Carbon Assignment

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The spectrum for this compound is predicted to show 11 unique carbon signals, corresponding to the 11 carbon atoms in its structure.

The predicted assignments are as follows:

Aromatic Carbons: The six aromatic carbons will resonate in the δ 110-150 ppm region. The carbons directly attached to oxygen atoms (C-1 and C-2) will be the most downfield, appearing around δ 145-150 ppm. The other aromatic carbons will appear at slightly higher fields.

Allyl Group Carbons: The internal carbon of the double bond (-CH=) is expected around δ 137 ppm, while the terminal carbon (=CH₂) will be further upfield, around δ 115 ppm. The allylic methylene carbon (Ar-CH₂) signal is predicted to be near δ 40 ppm.

Ethoxy Group Carbons: The methylene carbon (-OCH₂-) will appear around δ 64 ppm, and the terminal methyl carbon (-CH₃) will be the most upfield signal, around δ 15 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C-OH) | ~146 |

| C-2 (C-OEt) | ~148 |

| C-3 | ~113 |

| C-4 (C-Allyl) | ~132 |

| C-5 | ~121 |

| C-6 | ~116 |

| Ar-CH₂- | ~40 |

| -CH=CH₂ | ~137 |

| -CH=CH₂ | ~115 |

| -O-CH₂-CH₃ | ~64 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To confirm the assignments made in 1D NMR spectra and to elucidate the complete connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between adjacent protons. Key expected correlations include:

The ethoxy -OCH₂- protons with the -CH₃ protons.

The allylic -CH₂- protons with the vinylic -CH= proton.

The vinylic -CH= proton with the terminal =CH₂ protons.

Correlations between the neighboring aromatic protons (H-3 with H-5, H-5 with H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). It is invaluable for definitively assigning carbon signals based on their known proton attachments. For instance, the proton signal at ~4.0 ppm would correlate with the carbon signal at ~64 ppm, confirming the assignment of the -OCH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together the molecular fragments. For example, the protons of the allylic -CH₂- group (δ ~3.3 ppm) would show a correlation to the aromatic carbons C-3, C-4, and C-5, confirming the attachment point of the allyl group to the ring. Similarly, the methylene protons of the ethoxy group would show correlations to the aromatic carbon C-2 and the methyl carbon of the ethoxy group.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would exhibit several characteristic absorption bands that confirm the presence of its key functional groups. The analysis draws upon well-established group frequency data. researchgate.nettdl.org

O-H Stretching: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the phenolic hydroxyl group. The broadness is due to intermolecular hydrogen bonding.

C-H Stretching:

Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, in the 3010-3100 cm⁻¹ range.

Vinylic C-H stretching from the allyl group also appears in this region.

Aliphatic C-H stretching from the ethoxy and allyl methylene groups will result in strong absorptions just below 3000 cm⁻¹, in the 2850-2980 cm⁻¹ range.

C=C Stretching:

Aromatic ring C=C stretching vibrations give rise to a series of sharp bands of variable intensity in the 1450-1620 cm⁻¹ region.

The alkene C=C bond of the allyl group is expected to show a medium intensity band around 1640 cm⁻¹. acs.org

C-O Stretching: Two distinct C-O stretching bands are anticipated. The Ar-OH phenolic C-O stretch will appear as a strong band around 1200-1260 cm⁻¹. The Ar-O-C ether linkage will also produce a strong, characteristic absorption, typically an asymmetric stretch near 1250 cm⁻¹ and a symmetric stretch near 1030-1050 cm⁻¹.

Out-of-Plane Bending: C-H out-of-plane bending vibrations for the substituted benzene ring and the alkene group appear in the fingerprint region (650-1000 cm⁻¹), providing further structural information.

Table 3: Key FT-IR Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Phenol (B47542) | 3200 - 3600 | Strong, Broad |

| C-H Stretch | Aromatic/Alkene | 3010 - 3100 | Medium-Weak |

| C-H Stretch | Aliphatic (CH₂, CH₃) | 2850 - 2980 | Strong |

| C=C Stretch | Alkene | ~1640 | Medium |

| C=C Stretch | Aromatic Ring | 1450 - 1620 | Medium-Variable |

| C-O Stretch | Ether (Asymmetric) | ~1250 | Strong |

| C-O Stretch | Phenol | ~1230 | Strong |

Vibrational Mode Assignments and Band Analysis

While FT-IR spectroscopy measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. The two techniques are complementary because the selection rules differ. Vibrations that cause a change in the dipole moment are IR active, whereas vibrations that cause a change in polarizability are Raman active.

For a molecule like this compound, which has low symmetry, most vibrational modes are expected to be active in both IR and Raman spectra. However, their relative intensities can differ significantly.

Aromatic Ring Modes: The aromatic ring "breathing" modes, which involve the symmetric expansion and contraction of the ring, typically give rise to very strong and sharp signals in the Raman spectrum but may be weak in the IR spectrum. These are expected near 1600 cm⁻¹ and 1000 cm⁻¹.

C=C and C-H Stretching: The C=C stretching of the allyl group (~1640 cm⁻¹) is usually a strong band in the Raman spectrum. C-H stretching modes (both aromatic and aliphatic) are also prominent in Raman spectra.

O-H Vibration: The O-H stretching vibration, which is a dominant feature in the IR spectrum, is typically a very weak and broad signal in the Raman spectrum of hydrogen-bonded phenols.

C-O Stretching: The C-O stretching modes of the ether and phenol groups are visible in both spectra, but often appear stronger in the IR spectrum due to the large dipole moment change associated with this vibration.

A detailed vibrational analysis, often supported by Density Functional Theory (DFT) calculations, would be required to assign each specific band to a precise vibrational mode (e.g., scissoring, rocking, wagging, twisting) of the molecular framework. Such an analysis for the closely related molecule eugenol (B1671780) has shown that the spectra are complex, with many overlapping bands, particularly in the fingerprint region below 1500 cm⁻¹. acs.org The substitution of the methoxy (B1213986) group in eugenol with an ethoxy group in the title compound would primarily introduce additional C-H bending and rocking modes associated with the new methylene (-CH₂-) group and slightly shift the frequencies of the adjacent C-O and aromatic C-C bonds.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and structure of this compound. It provides insights into the compound's elemental composition, purity, and fragmentation behavior under ionization.

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier method for separating this compound from a mixture and confirming its identity and purity. In this technique, the sample is vaporized and passed through a capillary column (e.g., HP-5) where compounds are separated based on their boiling points and interactions with the column's stationary phase. tdl.org As this compound is a derivative of eugenol, its retention time would be slightly different from eugenol under the same chromatographic conditions, reflecting the change in molecular weight and polarity from the substitution of a methoxy group with an ethoxy group.

Upon elution from the GC column, the molecule enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum serves as a molecular fingerprint. The molecular ion peak [M]+• would confirm the compound's nominal mass, while the pattern of fragment ions provides structural confirmation. Purity is assessed by the presence of a single dominant peak in the chromatogram at the expected retention time, with a corresponding clean mass spectrum. researchgate.net

| Parameter | Typical Value/Condition |

|---|---|

| GC Column | HP-5 (30 m x 0.320 mm x 0.250 µm) or similar |

| Carrier Gas | Helium (~1.3 mL/min) |

| Inlet Temperature | 275 °C |

| Oven Program | Initial temp 60°C, ramp to 320°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 40-550 amu |

High-Resolution Mass Spectrometry (HRMS) is crucial for unambiguously determining the elemental formula of this compound. Unlike nominal mass spectrometry, HRMS can measure mass-to-charge ratios to several decimal places, allowing for the calculation of a precise elemental composition. The theoretical exact mass of this compound can be calculated from its chemical formula, C12H16O2. This experimental precision helps to distinguish it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas).

| Property | Value |

|---|---|

| Molecular Formula | C12H16O2 |

| Calculated Monoisotopic Mass | 192.11503 Da |

| Nominal Mass | 192 Da |

The fragmentation pattern observed in the mass spectrum provides a roadmap to the molecule's structure. For this compound, the fragmentation would be predicted to follow patterns characteristic of aromatic ethers and allylbenzenes. youtube.com The molecular ion ([C12H16O2]+•, m/z 192) would be expected to be prominent.

Key fragmentation pathways would likely include:

Loss of an ethyl radical (-•CH2CH3): A common cleavage for ethoxy groups, leading to a stable fragment at m/z 163.

Loss of ethylene (B1197577) (-CH2=CH2): A rearrangement reaction (McLafferty-type) can lead to the elimination of a neutral ethylene molecule, resulting in a fragment at m/z 164. This fragment corresponds to the molecular ion of eugenol, indicating the close structural relationship. researchgate.netresearchgate.net

Benzylic cleavage: Fission of the bond between the aromatic ring and the allyl group side chain can result in a tropylium-like ion, a common fragmentation for alkylbenzenes.

The analysis of these pathways allows for the confident structural elucidation of the molecule.

| m/z (Mass/Charge) | Proposed Fragment Identity | Origin |

|---|---|---|

| 192 | [M]+• (Molecular Ion) | - |

| 164 | [M - C2H4]+• | Loss of ethylene from ethoxy group |

| 163 | [M - •C2H5]+ | Loss of ethyl radical from ethoxy group |

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the precise molecular structure, including bond lengths, bond angles, and stereochemistry. unimi.it For this technique to be successful, a high-quality single crystal of the compound must be grown. This crystal is then mounted in an X-ray diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to build a three-dimensional model of the electron density, from which the atomic positions can be determined.

For example, a study on a novel synthesized eugenol derivative, 2-(4-allyl-2-methoxyphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl) acetamide, successfully utilized this method. nih.gov The analysis confirmed the molecular connectivity and provided detailed insight into the compound's solid-state conformation. Such studies on related structures provide a strong basis for understanding the likely solid-state packing and conformational preferences of this compound.

Once an initial structural model is obtained from the diffraction data, a process of refinement is undertaken to improve the agreement between the calculated and observed diffraction patterns. osti.gov This is typically performed using full-matrix least-squares fitting on F2 with software packages like SHELX. rsc.org The quality of the final structure is assessed using metrics such as the R-factor (residual factor), which indicates the degree of correspondence between the experimental data and the fitted model.

During refinement, it is also possible to model any static or dynamic disorder in the crystal lattice, where a molecule or a part of it may occupy multiple positions. Anisotropic thermal parameters are often refined for non-hydrogen atoms, which describe the vibrational motion of the atoms in three dimensions. rsc.org A thorough refinement process ensures a highly accurate and detailed final structure.

| Parameter | Value |

|---|---|

| Compound | 2-(4-allyl-2-methoxyphenoxy)-N-(2,5-dimethyl-1H-pyrrol-1-yl) acetamide |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Temperature | 100 K |

| Radiation | Mo-Kα (λ = 0.71073 Å) |

| Final R indices [I > 2sigma(I)] | R1 = 0.045, wR2 = 0.118 |

2 Ethoxy 4 Prop 2 Enylphenol As a Synthetic Intermediate and Derivative Chemistry

Synthesis of Phenolic Ether Derivatives

The phenolic hydroxyl group in 2-Ethoxy-4-prop-2-enylphenol is a prime site for chemical modification, particularly through etherification reactions. These reactions are fundamental in protecting the hydroxyl group or in the synthesis of more complex molecules with altered physical and biological properties.

Etherification Reactions at the Hydroxyl Group

Etherification of the hydroxyl group in this compound is commonly achieved through well-established synthetic protocols. The Williamson ether synthesis and the Mitsunobu reaction are two of the most prominent methods employed for this purpose. nih.govmasterorganicchemistry.comwikipedia.orgwikipedia.orgyoutube.comlibretexts.org

The Williamson ether synthesis is a robust and widely used method for preparing ethers. masterorganicchemistry.comwikipedia.orgyoutube.comlibretexts.org It proceeds via an S\textsubscript{N}2 reaction between a deprotonated alcohol (an alkoxide) and an organohalide. wikipedia.org In the context of this compound, the phenolic proton is first abstracted by a strong base, such as sodium hydride, to form the corresponding phenoxide ion. This nucleophilic phenoxide then attacks an alkyl halide, leading to the formation of the desired ether and a salt byproduct. youtube.com The choice of a primary alkyl halide is crucial to maximize the yield of the ether and minimize competing elimination reactions. masterorganicchemistry.com

The Mitsunobu reaction offers an alternative and often milder approach to etherification. wikipedia.orgorganic-chemistry.orgnih.gov This reaction facilitates the conversion of an alcohol to various functional groups, including ethers, using a combination of a phosphine, typically triphenylphosphine, and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). wikipedia.orgorganic-chemistry.org The reaction proceeds with an inversion of stereochemistry at the alcohol carbon, a feature that is particularly relevant for chiral alcohols. organic-chemistry.org For phenolic substrates like this compound, the reaction provides an efficient means to form ethers under neutral conditions. Aromatic alcohols are, in fact, common nucleophiles in Mitsunobu reactions. commonorganicchemistry.com

Formation of Alkyl and Aryl Ethers

The etherification of this compound can be tailored to produce a wide range of both alkyl and aryl ethers, each with distinct properties and potential applications.

Alkyl Ethers: The synthesis of alkyl ethers from this compound is readily accomplished using the Williamson ether synthesis. By reacting the phenoxide of this compound with various alkyl halides, a homologous series of alkyl ethers can be prepared. For instance, the reaction with ethyl iodide would yield 1,2-diethoxy-4-prop-2-enylbenzene. A study on the ethylation of the closely related compound eugenol (B1671780) using diethyl carbonate over a KF/γ-Al2O3 catalyst demonstrated the feasibility of such transformations, achieving a significant yield of eugenol ethyl ether. researchgate.netmdpi.com

| Reactant 1 | Reactant 2 | Base/Reagent | Solvent | Product |

| This compound | Methyl Iodide | Sodium Hydride | Tetrahydrofuran | 1-Ethoxy-2-methoxy-4-prop-2-enylbenzene |

| This compound | Benzyl Bromide | Potassium Carbonate | Acetone | 1-Ethoxy-2-(benzyloxy)-4-prop-2-enylbenzene |

| This compound | Isopropyl Alcohol | Triphenylphosphine, DIAD | Tetrahydrofuran | 1-Ethoxy-2-isopropoxy-4-prop-2-enylbenzene |

Aryl Ethers: The formation of aryl ethers from this compound generally requires different synthetic strategies, such as the Ullmann condensation or palladium-catalyzed cross-coupling reactions, as the direct S\textsubscript{N}2 reaction with aryl halides is not feasible. These methods typically involve the coupling of the phenoxide with an activated aryl halide or pseudohalide in the presence of a copper or palladium catalyst.

Reactions Involving the Propenyl Side Chain

The propenyl side chain of this compound is a hub of reactivity, offering numerous possibilities for chemical modification. The double bond within this group can undergo a variety of addition and isomerization reactions, leading to a wide range of functionalized derivatives.

Double Bond Modifications (e.g., Hydrogenation, Epoxidation, Dihydroxylation)

Hydrogenation: The double bond of the propenyl group can be readily reduced to a single bond through catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2). The result of this transformation is the corresponding saturated propyl derivative, 2-Ethoxy-4-propylphenol. A study on the hydrogenation of eugenol, a structurally similar compound, over a magnetic Ru/C–Fe2O3 catalyst demonstrated the effective conversion to 4-propyl-guaiacol. mdpi.com

Epoxidation: The propenyl double bond can be converted to an epoxide, a three-membered cyclic ether, through reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). nih.gov This reaction, known as epoxidation, is a valuable transformation as the resulting epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce a range of functional groups. The epoxidation of eugenol has been studied, leading to the synthesis of eugenol epoxide, which can then be used in further synthetic applications, such as the production of epoxy resins. nih.govresearchgate.netbohrium.com

Dihydroxylation: The double bond can be converted to a diol through dihydroxylation. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO4) or cold, dilute potassium permanganate (B83412) (KMnO4). Anti-dihydroxylation can be accomplished by first forming an epoxide and then subjecting it to acid-catalyzed hydrolysis.

| Reaction | Reagents | Product |

| Hydrogenation | H2, Pd/C | 2-Ethoxy-4-propylphenol |

| Epoxidation | m-CPBA | 2-(2-Ethoxy-4-(oxiran-2-yl)phenyl)propane |

| Syn-Dihydroxylation | OsO4, NMO | 1-(3-Ethoxy-4-hydroxyphenyl)propane-1,2-diol |

| Anti-Dihydroxylation | 1. m-CPBA; 2. H3O+ | 1-(3-Ethoxy-4-hydroxyphenyl)propane-1,2-diol |

Isomerization of Allyl to Propenyl and Vice-Versa

The position of the double bond in the side chain can be isomerized. For instance, the allyl group (prop-2-enyl) can be isomerized to the more thermodynamically stable propenyl group (prop-1-enyl), where the double bond is in conjugation with the aromatic ring. This isomerization is typically catalyzed by a base or a transition metal complex. rsc.orgresearchgate.netacs.orgacs.org Ruthenium complexes, for example, have been shown to be effective catalysts for the isomerization of allyl aryl ethers to their propenyl derivatives. researchgate.net Conversely, it is also possible, though less common, to isomerize a propenyl group to an allyl group under specific reaction conditions.

Functionalization of the Alkene Moiety (e.g., Halohydrin Formation)

The alkene functionality of the propenyl group can be further functionalized through various addition reactions. One such reaction is halohydrin formation , where the alkene reacts with a halogen (such as bromine or chlorine) in the presence of water. youtube.commasterorganicchemistry.comchemistrysteps.comkhanacademy.orgyoutube.com This reaction proceeds through a halonium ion intermediate, which is then attacked by a water molecule. masterorganicchemistry.com The regioselectivity of this reaction typically follows Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon of the double bond. The resulting halohydrin can be a useful intermediate for further transformations, such as the formation of epoxides upon treatment with a base. youtube.comchemistrysteps.com

Electrophilic Aromatic Substitution Reactions of this compound

The presence of a hydroxyl and an ethoxy group on the aromatic ring of this compound makes it highly activated towards electrophilic aromatic substitution. These ortho, para-directing groups work in concert to influence the regioselectivity of incoming electrophiles. The allyl group, while also an ortho, para-director, has a weaker influence compared to the strongly activating hydroxyl and ethoxy moieties.

Halogenation Studies

Detailed experimental studies on the direct halogenation of this compound are not extensively documented in publicly available literature. However, based on the principles of electrophilic aromatic substitution on highly activated phenolic rings, it is anticipated that halogenation would proceed readily. The hydroxyl and ethoxy groups would direct the incoming halogen (e.g., bromine or chlorine) to the positions ortho and para to them. Given that the para position is occupied by the allyl group, substitution is expected to occur at the positions ortho to the hydroxyl and ethoxy groups. The most likely position for monosubstitution would be at the C5 position, which is ortho to the hydroxyl group and meta to the allyl group, due to the powerful directing effect of the hydroxyl group.

Nitration and Sulfonation Reactions

While specific studies on the nitration and sulfonation of this compound are limited, research on the closely related compound eugenol (4-allyl-2-methoxyphenol) provides significant insights into the expected reactivity. The electronic effects of methoxy (B1213986) and ethoxy groups are very similar, making eugenol a suitable model.

Nitration of eugenol has been accomplished using various nitrating agents. Studies have shown that the reaction of eugenol with reagents such as bismuth nitrate (B79036) pentahydrate or a mixture of nitric acid and sulfuric acid leads to the regioselective formation of a single primary product, 5-nitroeugenol. nih.goviucr.org This indicates that the nitro group is introduced at the position ortho to the hydroxyl group and meta to the allyl and methoxy groups. This regioselectivity is driven by the strong directing effect of the hydroxyl group. It is therefore highly probable that the nitration of this compound would similarly yield 2-Ethoxy-5-nitro-4-prop-2-enylphenol.

The following table summarizes representative conditions and outcomes for the nitration of eugenol, which can be extrapolated to this compound.

| Reagent/Catalyst | Solvent | Conditions | Major Product | Yield (%) | Reference |

| Bi(NO₃)₃·5H₂O / KSF clay | None | Microwave irradiation | 4-allyl-2-methoxy-5-nitrophenol | 100 | nih.gov |

| HNO₃ / H₂SO₄ | Dichloromethane | 273 K | 4-allyl-2-methoxy-6-nitrophenol | 56 | iucr.org |

| NH₄NO₃ / KHSO₄ | Dichloromethane | Reflux | 5-Nitro-eugenol | 86 | asianpubs.org |

This data is for the nitration of eugenol (4-allyl-2-methoxyphenol), a close structural analog of this compound.

Information regarding the direct sulfonation of this compound or eugenol is scarce in the available literature. However, it is a plausible reaction under standard sulfonating conditions (e.g., concentrated sulfuric acid). The sulfonic acid group would be expected to substitute at the same sterically accessible and electronically enriched position as in nitration, likely the C5 position.

Formation of Complex Molecular Architectures

The functional groups present in this compound, namely the phenolic hydroxyl, the aromatic ring, and the terminal allyl group, provide multiple avenues for its use as a building block in the synthesis of more complex molecules and polymers.

Condensation Reactions with Carbonyl Compounds for Schiff Base Formation

Schiff bases are typically formed through the condensation of a primary amine with an aldehyde or a ketone. While this compound does not possess a primary amine group for direct Schiff base formation, it can be chemically modified to incorporate one. For instance, after nitration to introduce a nitro group, this can be subsequently reduced to an amino group. The resulting amino-2-ethoxy-4-prop-2-enylphenol could then readily undergo condensation with various carbonyl compounds to form a wide range of Schiff bases. These reactions are generally catalyzed by an acid or a base and involve the formation of a carbinolamine intermediate followed by dehydration.

The general scheme for the formation of a Schiff base from an amino derivative of this compound would be as follows:

R-CHO + H₂N-Ar-OH → R-CH=N-Ar-OH + H₂O

(where Ar-OH represents the this compound moiety)

These Schiff bases, incorporating the this compound scaffold, could be of interest for their potential biological activities and as ligands for metal complexes.

Coupling Reactions and Polymerization Precursors

The allyl group of this compound makes it a valuable monomer for polymerization. Research on the analogous compound, eugenol, has demonstrated its utility in forming various types of polymers. For example, eugenol can undergo electrochemical polymerization to form a poly(eugenol) film. jmchemsci.com

Furthermore, the allyl group can participate in acyclic diene metathesis (ADMET) polymerization. For instance, a derivative of eugenol, 4-allyl-2-methoxyphenyl 10-undecenoate, has been successfully polymerized using a Grubbs catalyst to yield polyesters. nih.gov This suggests that this compound could be similarly derivatized and polymerized to create novel bio-based polymers.

The following table summarizes polymerization studies conducted on eugenol, which serve as a model for the potential polymerization of this compound.

| Polymerization Method | Monomer | Catalyst/Initiator | Polymer Type | Reference |

| Electrochemical Polymerization | Eugenol | - | Poly(eugenol) | jmchemsci.com |

| Acyclic Diene Metathesis (ADMET) | 4-allyl-2-methoxyphenyl 10-undecenoate | Grubbs second-generation catalyst | Polyester | nih.gov |

| Olefin Metathesis and Interfacial Polymerization | Eugenol | Grubbs catalyst / Triphosgene | Polycarbonate | rsc.org |

Advanced Analytical Techniques for Detection and Quantification of 2 Ethoxy 4 Prop 2 Enylphenol

Chromatographic Separations

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. cloudfront.net For a compound like 2-Ethoxy-4-prop-2-enylphenol, both gas and liquid chromatography are powerful tools, chosen based on the compound's volatility and thermal stability. cloudfront.net These techniques separate compounds by distributing them between a stationary phase and a mobile phase. cloudfront.net

Gas chromatography is exceptionally well-suited for the analysis of volatile and thermally stable compounds, making it a primary choice for this compound and related eugenol (B1671780) derivatives. cloudfront.net In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase. Separation is achieved based on differences in boiling points and interactions with the stationary phase.

Gas Chromatography-Flame Ionization Detection (GC-FID): This is a common configuration for quantification. After separation in the GC column, the analyte is burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of analyte present. GC-FID is known for its robustness and wide linear range.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful combination for both identification and quantification. tdl.orgnih.gov As compounds elute from the GC column, they enter a mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio. tdl.org The resulting mass spectrum serves as a chemical fingerprint, allowing for highly confident identification of the compound. nih.gov For analyzing complex matrices like essential oils or beverages, GC-MS provides unparalleled selectivity. fao.orgresearchgate.net

The analysis of eugenol, a structurally similar compound, has been extensively validated using GC-MS. fao.orgresearchgate.net These established methods, including column types and temperature programs, serve as a strong foundation for developing analytical protocols for this compound.

| Parameter | Condition 1 (Eugenol Analysis) tdl.org | Condition 2 (General Volatiles) mdpi.com |

|---|---|---|

| Column | HP-5 (30 m x 0.320 mm x 0.250 µm) | DB-5ms (e.g., 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium (1.3 mL/min) | Helium (0.8 mL/min) |

| Inlet Temperature | 275 °C | 230 °C |

| Oven Program | 60-320 °C at 30 °C/min, 2 min hold | Initial 80 °C, ramp 10 °C/min to 180 °C, ramp 3 °C/min to 240 °C |

| Detector | Mass Spectrometer (MS) | Mass Spectrometer (MS) |

| MS Source Temp. | 230 °C | 230 °C |

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for separating compounds that are not sufficiently volatile or are thermally unstable for GC analysis. cloudfront.net HPLC utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. cloudfront.net The separation is based on the analyte's affinity for the stationary versus the mobile phase.

For phenolic compounds, reversed-phase HPLC is the most common mode. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and organic solvents like methanol (B129727) or acetonitrile). By adjusting the mobile phase composition, the retention and separation of compounds can be precisely controlled.

Detectors commonly used with HPLC for analyzing flavor and fragrance compounds include UV-Visible, Diode Array (DAD), and Mass Spectrometry (MS). cloudfront.netresearchgate.net HPLC-MS, in particular, offers high sensitivity and specificity, making it suitable for complex food and beverage samples. nih.gov For MS-compatible methods, volatile acids like formic acid are often used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.com

| Parameter | Condition 1 (Fragrance Allergens) | Condition 2 (General Phenolics) sielc.com |

|---|---|---|

| Column | Luna C18 (250 mm x 4.6 mm, 5 µm) | Newcrom R1 |

| Mobile Phase | Methanol:Water (40:60, v/v) with 0.1% Formic Acid | Acetonitrile, Water, Formic Acid |

| Flow Rate | 1 mL/min | 1 mL/min |

| Detection | UV (at 240 nm) or Mass Spectrometry (MS) | UV, Mass Spectrometry (MS) |

Sample Preparation and Extraction Methodologies

Effective sample preparation is a critical step that precedes chromatographic analysis. Its purpose is to isolate the target analyte from the sample matrix, concentrate it to a detectable level, and remove interfering substances. acs.org For a compound like this compound found in complex matrices such as food, beverages, or fragrances, the choice of extraction technique significantly impacts the accuracy and sensitivity of the final result.

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, simple, and sensitive sample preparation technique ideal for volatile and semi-volatile compounds. nih.govchromatographyonline.com It combines extraction and preconcentration into a single step. researchgate.net The method involves exposing a fused silica (B1680970) fiber coated with a sorbent material to the headspace (the gas phase above the sample) in a sealed vial. acs.org Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. chromatographyonline.com After a set extraction time, the fiber is retracted and inserted directly into the hot injector of a gas chromatograph, where the analytes are thermally desorbed for analysis. researchgate.net

The efficiency of HS-SPME depends on several factors, including the type of fiber coating, extraction temperature, and time. nih.govresearchgate.net Different fiber coatings, such as polydimethylsiloxane (B3030410) (PDMS) or divinylbenzene/carboxen/PDMS (DVB/CAR/PDMS), are chosen based on the polarity of the target analytes. nih.govnih.gov HS-SPME is widely used for analyzing the volatile profiles of alcoholic beverages, vegetable oils, and other food products. nih.govnih.govacs.org

| Parameter | Condition 1 (Beer Volatiles) nih.gov | Condition 2 (Grape Marc Spirits) acs.org |

|---|---|---|

| Fiber Coating | Polydimethylsiloxane (PDMS) | Divinylbenzene/Polydimethylsiloxane (DVB/PDMS) |

| Extraction Time | 45 min | 15 min |

| Extraction Temp. | Not specified | 35 °C |

| Desorption Time | 15 min | Not specified |

| Analysis Method | GC-MS/FID | GC-MS |

Stir Bar Sorptive Extraction (SBSE) is another sorbent-based, solvent-free extraction technique that offers significantly higher sensitivity than SPME. mdpi.com This is because the stir bar is coated with a much larger volume of the sorbent phase (typically polydimethylsiloxane, PDMS) compared to an SPME fiber. acs.orggcms.cz The method involves placing a magnetic stir bar coated with the sorbent directly into a liquid sample. researchgate.net As the bar stirs the sample, analytes partition from the sample into the sorbent phase. gcms.cz

After extraction, the stir bar is removed, rinsed, dried, and placed in a thermal desorption unit for analysis by GC-MS. researchgate.net SBSE is particularly effective for extracting trace-level organic compounds from aqueous matrices like wine and beer. researchgate.netgerstelus.com For more polar compounds, ethylene (B1197577) glycol-silicone coated stir bars or multi-stir bar approaches can be employed to enhance recovery. nih.govyoutube.com

| Parameter | Condition 1 (Wine Distillates) mdpi.com | Condition 2 (Grape Aroma) researchgate.net |

|---|---|---|

| Stir Bar Coating | Polydimethylsiloxane (PDMS) | Polydimethylsiloxane (PDMS) |

| Sample Volume | 10 mL | 40 mL |

| Extraction Time | 47 min | 80 min |

| Stirring Speed | Not specified | 750 rpm |

| Additives | 10% (w/v) NaCl | 25% NaCl |

| Analysis Method | GC-MS | GC-MS |

Solvent extraction, particularly liquid-liquid extraction (LLE), is a classic and widely used method for isolating compounds from a sample matrix. scispace.com The technique is based on the differential solubility of a compound in two immiscible liquids, typically an aqueous phase and an organic solvent. scispace.com For extracting phenolic compounds like eugenol and its derivatives from aqueous samples, organic solvents such as dichloromethane, diethyl ether, or ethyl acetate (B1210297) are commonly employed. chemistryconnected.comlakeland.edu

The efficiency of the extraction can be significantly influenced by the pH of the aqueous solution. Since phenols are weakly acidic, adjusting the pH can convert them into their phenolate (B1203915) salt form, which is more soluble in water than in organic solvents. This principle is often used for purification; the phenolic compound can be extracted into an aqueous basic solution (e.g., 5% NaOH) to separate it from neutral compounds. chemistryconnected.com Subsequently, acidifying the aqueous layer regenerates the neutral phenolic compound, which can then be re-extracted into an organic solvent. myttex.net The choice of solvent is crucial and depends on the polarity of the target analyte. scispace.commdpi.com

| Solvent System | Target Matrix | Reference |

|---|---|---|

| Dichloromethane | Aqueous distillate from cloves | chemistryconnected.com |

| Diethyl Ether | Aqueous distillate from cloves | lakeland.edu |

| Ethanol (B145695) / Water Mixtures | General food matrices | scispace.com |

| Ethyl Acetate | Guava seeds | scispace.com |

Spectroscopic Quantification Methods

Spectroscopic methods are instrumental for the quantitative analysis of this compound, leveraging the interaction between the molecule and electromagnetic radiation to provide precise and accurate concentration measurements. These techniques are widely applied in quality control and research settings.

UV-Visible Spectrophotometry-Based Quantification

UV-Visible spectrophotometry is a robust and accessible method for quantifying compounds that absorb light in the ultraviolet and visible ranges. The quantification of this compound with this technique is governed by the Beer-Lambert law, which establishes a linear relationship between a solution's absorbance, the concentration of the absorbing species, and the path length of the light.

A critical parameter for this analysis is the wavelength of maximum absorbance (λmax), where the compound absorbs light most strongly. Measuring at λmax ensures the highest sensitivity and accuracy. Due to its substituted phenolic ring, which acts as a chromophore, this compound exhibits a characteristic λmax in the ultraviolet region. This value is comparable to structurally similar compounds like eugenol, which has a λmax around 282 nm. researchgate.net The choice of solvent can slightly influence the exact position of this peak.

The quantification procedure begins with the preparation of a calibration curve. A series of standard solutions containing known concentrations of purified this compound are created. The absorbance of each standard is measured at the predetermined λmax. A plot of absorbance versus concentration yields a linear calibration curve. The concentration of this compound in a sample of unknown concentration can then be accurately determined by measuring its absorbance and using the linear regression equation from the calibration curve.

Table 1: UV-Visible Spectrophotometric Parameters for this compound

| Parameter | Typical Value | Solvent Example |

|---|---|---|

| λmax | ~282 nm | Ethanol or Methanol |

| Molar Absorptivity (ε) | Determined experimentally via calibration curve | Ethanol or Methanol |

Environmental Fate and Chemical Degradation Pathways of 2 Ethoxy 4 Prop 2 Enylphenol

Chemical Degradation Processes

Chemical degradation in the environment is primarily driven by oxidative and photolytic processes. These reactions can transform 2-Ethoxy-4-prop-2-enylphenol into various intermediate products, ultimately leading to its mineralization.

Oxidative Degradation Mechanisms (e.g., Atmospheric Oxidation, Peroxide Reactions)

In the atmosphere, phenolic compounds are susceptible to oxidation by hydroxyl radicals (•OH), which are highly reactive species. The atmospheric oxidation of this compound is likely initiated by the abstraction of a hydrogen atom from the phenolic hydroxyl group, forming a phenoxy radical. This radical is stabilized by resonance, with the unpaired electron delocalized across the aromatic ring.

Further reactions could involve the addition of •OH to the aromatic ring or the allyl side chain. Attack on the allyl group can lead to the formation of epoxides or cleavage of the double bond. In aqueous environments, reactions with other oxidizing agents, such as hydrogen peroxide, could also contribute to the degradation of the molecule, potentially leading to the formation of hydroxylated derivatives and ring-opened products. The presence of the electron-donating ethoxy and hydroxyl groups on the benzene (B151609) ring makes it more susceptible to electrophilic attack by oxidizing species.

Photodegradation Pathways (e.g., UV-Induced Transformations)

Direct photolysis of this compound may occur upon absorption of ultraviolet (UV) radiation. The phenolic chromophore can absorb sunlight, leading to the electronic excitation of the molecule. This excitation can result in several degradation pathways, including the homolytic cleavage of the O-H bond of the phenol (B47542), generating a phenoxy radical and a hydrogen atom.

Another potential photodegradation pathway involves the cleavage of the C-O bond of the ethoxy group. Furthermore, the allyl side chain can undergo photo-induced isomerization or cycloaddition reactions. The presence of photosensitizers in the environment, such as humic acids, could also promote indirect photodegradation by generating reactive oxygen species like singlet oxygen and hydroxyl radicals. nih.gov

Biodegradation Mechanisms (Theoretical Chemical Aspects)

The biodegradation of this compound is expected to be facilitated by microorganisms capable of metabolizing aromatic compounds. The chemical transformations involved would be enzymatic in nature.

Proposed Microbial Transformation Pathways

Microorganisms, particularly bacteria and fungi, are known to degrade phenolic compounds. A plausible initial step in the microbial transformation of this compound would be the hydroxylation of the aromatic ring, catalyzed by monooxygenase enzymes. This would be followed by ring cleavage, a common strategy in the aerobic degradation of aromatic compounds.

Alternatively, the degradation could be initiated at the side chains. The allyl group could be oxidized to a carboxylic acid, or the ethoxy group could be cleaved. The degradation of similar phenylpropane units found in lignin (B12514952) often involves the oxidation of the side chain.

Enzymatic Cleavage and Metabolic Intermediates (from a chemical perspective)

From a chemical perspective, the key enzymatic reactions would involve oxidoreductases. Lignin-degrading fungi, for instance, produce peroxidases and laccases that can oxidize phenolic compounds. The cleavage of the ether bond is a critical step in the degradation of many natural and synthetic aromatic ethers. osti.gov This is often achieved by O-demethylase or O-dealkylase enzymes, which belong to the cytochrome P450 monooxygenase family. nih.gov

The enzymatic cleavage of the ethoxy group would yield 4-prop-2-enyl-benzene-1,2-diol (a catechol derivative) and acetaldehyde. The catechol derivative would then be a substrate for dioxygenase enzymes, leading to the cleavage of the aromatic ring. The resulting aliphatic acids would then enter central metabolic pathways, such as the Krebs cycle.

Hydrolytic Stability under Varying Chemical Conditions